[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol
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Overview
Description
[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol: is a complex organic compound characterized by its naphthalene core substituted with benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol typically involves multi-step organic reactionsThe benzyloxy group is then introduced via a nucleophilic substitution reaction, and the final methanol group is added through reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes or alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Chemistry: In chemistry, [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility .
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol: can be compared with other naphthalene derivatives such as 1-naphthol and 2-naphthol, which also possess hydroxyl groups but lack the benzyloxy and methoxy substitutions.
Benzyl alcohol: and benzyl methoxyphenyl derivatives are similar in terms of their benzyloxy functional group but differ in their core structures.
Uniqueness: The uniqueness of this compound lies in its combination of benzyloxy and methoxy groups on a naphthalene core, which imparts distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
828940-59-6 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C21H22O5/c1-23-17-10-15(12-22)9-16-20(17)18(11-19(24-2)21(16)25-3)26-13-14-7-5-4-6-8-14/h4-11,22H,12-13H2,1-3H3 |
InChI Key |
ITYRCCPJRPMPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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